N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Description
N-(4-Oxo-3(4H)-quinazolinyl)benzamide is a heterocyclic compound featuring a quinazolinone core fused with a benzamide moiety. Quinazolinones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure includes a 4-oxoquinazoline ring substituted at the 3-position with a benzamide group. Key spectral data for a closely related derivative (11d) include IR absorption bands at 1687 and 1693 cm⁻¹ (indicative of two carbonyl groups) and NMR signals consistent with aromatic protons (δ 7.16–8.45 ppm) and exchangeable NH groups . The melting point exceeds 300°C, reflecting high thermal stability .
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-18-10-16-13-9-5-4-8-12(13)15(18)20/h1-10H,(H,17,19) |
InChI Key |
BBJAKBBBVSRZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aminoquinazolin-4(3H)-One
The foundational step involves preparing 3-aminoquinazolin-4(3H)-one, typically derived from anthranilic acid or isatoic anhydride. For instance, 3-amino-2-arylquinazolin-4(3H)-ones are synthesized by condensing anthranilic acid with primary amines in the presence of acetic anhydride and nano-TiO₂ as a catalyst. Alternatively, isatoic anhydride reacts with hydrazine hydrate in ethanol to yield the 3-amino scaffold.
Acylation with Benzoyl Chloride
The 3-amino group undergoes benzoylation under mild basic conditions. A representative procedure involves stirring 3-aminoquinazolin-4(3H)-one with benzoyl chloride in a 10% NaOH solution at room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the target compound in 83.8% yield after recrystallization (Table 1).
Table 1: Optimization of Benzoylation Reaction
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | 10% NaOH | 83.8 |
| Solvent | Water/Ethanol | 83.8 |
| Temperature | Room temperature | 83.8 |
| Reaction Time | 3 hours | 83.8 |
This method is favored for its simplicity and high yield but requires pure 3-amino intermediates to avoid byproducts such as N,N-dibenzoyl derivatives.
Cyclization of N-(2-Aminobenzoyl)Benzotriazole Derivatives
Preparation of N-(2-Aminobenzoyl)Benzotriazoles
N-(2-Aminobenzoyl)benzotriazoles serve as versatile intermediates for constructing the quinazolinone core. These compounds are synthesized by reacting anthranilic acid derivatives with benzotriazole under coupling agents.
One-Pot Cyclization with Orthoesters and Hydrazides
In a one-pot reaction, N-(2-aminobenzoyl)benzotriazoles react with orthoesters and hydrazides in dioxane under reflux to form 3-acylamino-4(3H)-quinazolinones. For example, using benzohydrazide introduces the benzamide group directly at the 3-position. The mechanism proceeds via nucleophilic addition of hydrazide to the carbonyl group, followed by cyclization (Scheme 1).
Key Conditions:
-
Solvent: Dioxane
-
Catalyst: None (self-cyclization)
-
Temperature: Reflux (100–110°C)
Despite moderate yields, this method enables structural diversity by varying hydrazides and orthoesters. However, prolonged reaction times (18–20 hours) and byproduct formation (e.g., 6d′ and 6e′ in Figure 2 of) limit its efficiency.
Oxidative Coupling of 2-Aminobenzamides Using DMSO and H₂O₂
Reaction Mechanism
A green chemistry approach utilizes DMSO as a carbon source and H₂O₂ as an oxidant. 2-Amino-N-benzoylbenzamide undergoes cyclization via a radical pathway, where DMSO provides the carbonyl group for quinazolinone formation. The reaction is proposed to involve sulfinyl radical intermediates that facilitate C–N bond formation (Scheme 2).
Optimization and Scope
Optimized conditions involve heating 2-amino-N-benzoylbenzamide with DMSO (2 mL) and H₂O₂ (1 equiv) at 150°C for 14 hours, yielding 68–72% of the target compound. The method is compatible with electron-donating and withdrawing substituents on the benzamide ring (Table 2).
Table 2: Substrate Scope for Oxidative Coupling
| Substituent on Benzamide | Yield (%) |
|---|---|
| -H | 72 |
| -CH₃ | 68 |
| -OCH₃ | 70 |
| -NO₂ | 65 |
This approach eliminates the need for toxic catalysts and operates under solvent-free conditions, aligning with sustainable chemistry principles.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzoylation | 83.8 | Room temperature | High yield, simple setup | Requires pure 3-amino intermediate |
| Benzotriazole Cyclization | 34–84 | Reflux in dioxane | Structural diversity | Long reaction time, byproducts |
| DMSO/H₂O₂ Oxidative | 65–72 | 150°C, solvent-free | Green chemistry, broad substrate scope | High temperature, moderate yields |
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazolin-4(3H)-one derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemical Characteristics and Synthesis
N-(4-Oxo-3(4H)-quinazolinyl)benzamide belongs to the quinazolinone family, which is known for exhibiting a wide range of biological activities. The synthesis of this compound typically involves various methods, including the reaction of 2-aminobenzamide with appropriate reagents under controlled conditions to yield the desired quinazolinone structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity while exploring green chemistry approaches for more sustainable synthesis .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit potent anticancer properties. Compounds in this class have shown effectiveness against various cancer cell lines, including breast, lung, and colorectal cancers. For instance, certain derivatives were found to inhibit tumor growth by targeting specific kinases involved in cancer progression .
2. Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial therapies .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinazolinone derivatives in models of neurodegenerative diseases. These compounds have shown promise in inhibiting enzymes like monoamine oxidase, which are involved in neurodegeneration, suggesting their potential use in treating conditions such as Alzheimer's disease and depression .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
-
Case Study 1: Anticancer Efficacy
A study evaluated a series of quinazoline derivatives for their anticancer effects against different tumor cell lines. This compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation . -
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a primary mechanism of action . -
Case Study 3: Neuroprotective Properties
A recent investigation into the effects of quinazolinone derivatives on neurodegenerative disease models revealed that this compound significantly reduced neuronal cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for managing neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing cancer cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Br, F) enhance thermal stability, as seen in 3e (mp 261–263°C) and 3k (mp 262–264°C) . In contrast, the unsubstituted derivative (11d) exhibits even higher thermal stability (>300°C), likely due to extended π-conjugation from the phenylamino group .
- Synthetic Efficiency : Yields vary significantly based on synthetic routes. Compound 11d was obtained in 80% yield using conventional methods , while carbamate derivatives (e.g., compound 10) required Lewis acid catalysts (BF₃•OEt₂) and yielded only 36% .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity and Bioavailability: LogP values (e.g., 2.16 for AZD6703) suggest moderate lipophilicity, favorable for membrane permeability .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: All compounds exhibit strong C=O stretches (~1680–1700 cm⁻¹), confirming the presence of quinazolinone and benzamide carbonyl groups .
- NMR Data : Aromatic protons in 11d appear as a multiplet (δ 7.16–8.45 ppm), while fluorinated derivatives (e.g., 3k) show deshielded protons due to electron-withdrawing effects .
Q & A
Basic: What are the standard synthetic routes for N-(4-Oxo-3(4H)-quinazolinyl)benzamide, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. A key method involves electrochemical oxidative cyclization using aluminum and carbon electrodes in acetic acid under mild conditions (room temperature, undivided cell), yielding high purity and efficiency (80–90% yields) . Optimization focuses on solvent choice (e.g., acetic acid for proton availability), electrode material, and avoiding high-temperature conditions that degrade sensitive functional groups. Traditional thermal methods (e.g., 100–120°C with benzyl chlorides) are less efficient and require longer reaction times .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirm regioselectivity and substituent positions .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% threshold for biological assays).
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ at m/z 335.3) .
- X-ray Crystallography: Resolves stereochemical ambiguities and crystal packing, as seen in related quinazolinone derivatives .
Intermediate: How is the biological activity of this compound evaluated in anticancer research?
In vitro assays are prioritized:
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated.
- Apoptosis Detection: Flow cytometry for Annexin V/PI staining.
- Target Interaction: Enzyme inhibition assays (e.g., topoisomerase II) to quantify IC₅₀ .
- Comparative Studies: Benchmark against analogs (e.g., trifluoromethyl-substituted derivatives) to assess potency improvements .
Advanced: How can researchers resolve contradictions in reported synthetic yields across different methods?
Discrepancies often arise from reaction conditions :
- Electrochemical vs. Thermal Methods: Electrochemical routes (70–90% yields) outperform thermal methods (50–60%) due to milder conditions reducing side reactions .
- Catalyst Efficiency: Transition metals (e.g., CuI) in thermal methods may introduce variability.
- Validation: Reproduce experiments using controlled parameters (e.g., inert atmosphere, solvent purity) and characterize byproducts via LC-MS .
Advanced: What computational strategies are used to predict the binding affinity of this compound with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding with the quinazolinone core and hydrophobic interactions with benzamide substituents .
- MD Simulations: GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Advanced: How is regioselectivity ensured during the synthesis of this compound derivatives?
Regioselectivity is controlled by:
- Substituent Positioning: Electron-withdrawing groups on the benzamide moiety direct cyclization to the 3-position.
- Reaction Medium: Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Electrochemical Conditions: Adjusting voltage (1.5–2.0 V) minimizes competing pathways .
Intermediate: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Reaction Homogeneity: Stirring efficiency and electrode surface area in electrochemical setups impact reproducibility.
- Purification: Column chromatography is labor-intensive; switch to recrystallization (ethanol/water) for scalability.
- Byproduct Management: LC-MS monitoring identifies side products (e.g., over-oxidized quinazolines) early .
Advanced: How do structural modifications (e.g., halogenation) influence the compound’s pharmacokinetic properties?
- Halogen Addition (F, Cl): Enhances metabolic stability (e.g., 4-fluoro analogs show 20% higher plasma half-life) and membrane permeability (LogP increase by 0.5–1.0) .
- Trifluoromethyl Groups: Improve target binding (ΔG = -9.2 kcal/mol vs. -7.8 for unsubstituted) but may reduce solubility .
- In Silico ADMET: Use SwissADME to predict bioavailability and toxicity risks .
Intermediate: How can researchers address low solubility issues in biological assays?
- Co-solvents: Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design: Introduce phosphate esters at the 4-oxo position for aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to enhance delivery .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for quinazolinone derivatives?
- Analog Libraries: Synthesize derivatives with variations at the 2-, 4-, and 6-positions.
- Biological Profiling: Test against multiple cancer cell lines and enzymes to identify pharmacophores.
- 3D Pharmacophore Modeling: MOE or Discovery Studio to map essential interaction features (e.g., hydrogen bond acceptors at the quinazolinone core) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
